3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, substituted with chlorine, fluorine, and an imidazole moiety. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-chlorothiophene, under specific conditions.
Introduction of Fluorine: The fluorine atom can be introduced through a halogen exchange reaction using a fluorinating agent like cesium fluoride.
Attachment of the Imidazole Moiety: The imidazole moiety can be attached via a nucleophilic substitution reaction using 1H-imidazole and a suitable alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzothiophene core may also contribute to the compound’s biological activity by interacting with cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: This compound lacks the chlorine substitution, which may affect its biological activity.
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: This compound lacks the fluorine substitution, which may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-6-fluoro-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3OS/c16-13-11-3-2-10(17)8-12(11)22-14(13)15(21)19-4-1-6-20-7-5-18-9-20/h2-3,5,7-9H,1,4,6H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKTWQLIHBJLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.